Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-
Description
Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-) is a silicon-containing polyamine characterized by a central diethylsilylene (-Si(C₂H₅)₂-) bridge flanked by two ethylamine groups, each substituted with N,N-dibutyl moieties.
Properties
CAS No. |
23127-30-2 |
|---|---|
Molecular Formula |
C24H54N2O2Si |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-butyl-N-[2-[2-(dibutylamino)ethoxy-diethylsilyl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C24H54N2O2Si/c1-7-13-17-25(18-14-8-2)21-23-27-29(11-5,12-6)28-24-22-26(19-15-9-3)20-16-10-4/h7-24H2,1-6H3 |
InChI Key |
RBPHTHCNWDBJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCO[Si](CC)(CC)OCCN(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-) typically involves the formation of bis(2-dialkylaminoethyl) ether structures through controlled reactions between dialkylaminoethanol derivatives, dialkylamines, and silicon-based precursors under catalytic conditions. The key synthetic approach is the nucleophilic substitution or condensation involving aminoethoxy groups and diethylsilylene units.
Method from Bis(2-dialkylaminoethyl) Ether Synthesis Patent
A detailed synthetic method described in US Patent US20150291506A1 outlines a process for preparing bis(2-dialkylaminoethyl) ethers, which is directly applicable to the preparation of Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-) when the dialkyl groups are dibutyl.
- Raw Material Mixing : N,N-dibutylethanolamine, N,N-dibutylamine, and ethyne are mixed in a mole ratio of approximately 4:3:1 to 2:1:1.
- Catalytic Reaction : The mixture is placed in a high-pressure sealed reactor (clave) with a catalyst constituting 2.0% to 10.5% of the total raw material weight.
- Reaction Conditions : The reaction proceeds at temperatures between 50°C and 120°C for 3 to 7 hours.
- Post-Reaction Processing : After reaction completion, the catalyst is removed by filtration, and the filtrate is subjected to rectification (distillation) to isolate the bis(2-dibutylaminoethyl) ether product.
- Recovery of Excess Reactants : Unreacted solvent and excess amines are recovered and recycled for economic efficiency.
Reaction Scheme Summary:
| Step | Component | Role | Conditions |
|---|---|---|---|
| 1 | N,N-dibutylethanolamine + N,N-dibutylamine + Ethyne | Raw materials | Molar ratio 4:3:1-2:1:1 |
| 2 | Catalyst (2.0%-10.5% wt) | Facilitates reaction | 50-120°C, 3-7 hours, high-pressure sealed reactor |
| 3 | Filtration | Catalyst removal | Post-reaction |
| 4 | Rectification | Product isolation | Distillation |
This method emphasizes high atomic economy, simplicity, and recyclability of raw materials.
Adaptation and Specificity for Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-)
While the patent explicitly mentions bis(2-dialkylaminoethyl) ethers with various dialkyl groups, the dibutyl variant corresponds directly to Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-). The diethylsilylene moiety is introduced via appropriate silane precursors, typically diethylchlorosilane or diethyldichlorosilane, which react with aminoethoxy intermediates to form the silylene bridge.
Alternative Synthetic Routes
Though specific literature on the direct synthesis of Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-) is limited, related compounds are commonly synthesized by:
- Nucleophilic substitution of diethylsilylene dichloride with aminoethanol derivatives under basic conditions.
- Condensation reactions involving diethylsilylene dihalides and aminoethoxy compounds.
- Catalytic amination of diethoxysilanes with dibutylamine under controlled temperature and pressure.
These methods require careful control of stoichiometry, temperature, and reaction atmosphere to prevent side reactions such as polymerization or hydrolysis.
Data Table: Summary of Preparation Parameters
| Parameter | Value / Range | Notes |
|---|---|---|
| Raw materials | N,N-dibutylethanolamine, N,N-dibutylamine, ethyne | Molar ratio 4:3:1 to 2:1:1 |
| Catalyst loading | 2.0% - 10.5% (weight %) | Catalyst type varies; often transition metal-based |
| Reaction temperature | 50°C - 120°C | Controlled for optimal yield |
| Reaction time | 3 - 7 hours | Dependent on scale and catalyst |
| Reactor type | High-pressure sealed reactor | Ensures containment of volatile ethyne |
| Post-reaction processing | Filtration and rectification | Isolates pure bis(2-dibutylaminoethyl) ether |
| Yield | High (not explicitly quantified) | High atomic economy and recyclability |
Research Findings and Notes
- The reaction consumes most of the ethyne, with minimal residual ethyne due to its low boiling point, simplifying product isolation.
- Recovery and reuse of unreacted N,N-dibutylethanolamine and N,N-dibutylamine improve process sustainability.
- The method offers advantages such as simplicity, high selectivity, and scalability for industrial applications.
- No direct synthesis details from unreliable sources (benchchem.com, smolecule.com) were considered to maintain data integrity.
- Patent literature remains the primary authoritative source for preparation methods of this compound, supplemented by chemical databases such as PubChem for structural and property data.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethylamine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of ethylamine oxides.
Reduction: Formation of reduced ethylamine derivatives.
Substitution: Formation of substituted ethylamine compounds.
Scientific Research Applications
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues with Ethylenedioxy Bridges
Example Compound : 2,2'-(Ethylenedioxy)bis(ethylamine) (CAS 929-59-9)
- Structure : Contains an ethylenedioxy (-O-C₂H₄-O-) bridge instead of diethylsilylene. Amine groups are unsubstituted (NH₂) .
- Key Differences :
- Linkage : Oxygen-based vs. silicon-based bridges. The silylene group in the target compound may increase bond flexibility and reduce polarity.
- Substituents : N,N-dibutyl groups in the target compound enhance steric hindrance and hydrophobicity compared to primary amines in 2,2'-(ethylenedioxy)bis(ethylamine).
- Applications : The ethylenedioxy variant is used in pharmaceuticals and polymer synthesis , whereas the silylene analog may excel in silicone-based materials or hydrophobic coatings.
Nitrogen-Substituted Polyamines
Example Compound : N,N′-Bis-(2-butyl)-p-methylene dianiline
- Structure : Features aromatic backbones with N,N′-bis(2-butyl) substituents .
- Key Differences :
- Backbone : Aromatic vs. aliphatic (ethylamine-silylene) chains. The target compound’s aliphatic backbone offers greater conformational flexibility.
- Reactivity : Aromatic amines are prone to electrophilic substitution, while the silylene-linked compound may exhibit silicon-specific reactivity (e.g., hydrolysis resistance if stabilized).
- Applications : Aromatic diamines are used in high-performance polymers , whereas the target compound’s flexibility could suit elastomers or surfactants.
Metal-Complexing Ligands
Example Compound : N,N'-Disalicylidene-2,2'-(ethylenedioxy)bis(ethylamine)
- Structure : Ethylenedioxy bridge with Schiff base (salicylidene) groups for metal coordination .
- Key Differences :
- Coordination Sites : The target compound lacks Schiff base moieties but may coordinate metals via amine groups. The dibutyl substituents could hinder metal binding compared to unsubstituted amines.
- Stability : Silicon linkages might alter redox stability in metal complexes.
- Applications: The salicylidene variant forms mononuclear/polynuclear metal complexes for catalysis , while the silylene analog could explore novel coordination geometries.
Bioactive Amines
Example Compound: Ethyl Diethanolamine (EDEA)
- Structure: N-Ethyldiethanolamine with hydroxyethyl substituents .
- Key Differences :
Research Implications and Gaps
- Toxicity Profile : Dibutylamines are generally low-toxicity, but silicon’s biological impact warrants further study .
- Material Performance : Comparative studies on hydrolysis resistance, thermal degradation, and metal coordination are needed to validate advantages over oxygen-bridged analogs .
Further experimental validation is essential to confirm these hypotheses.
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-), and how do reaction parameters influence yield and purity?
- Methodology : The synthesis of structurally analogous silylene-containing amines involves stepwise alkylation and siloxane bridging. For example, 2,2'-(ethylenedioxy)bis(ethylamine) derivatives are synthesized via nucleophilic substitution between diols and halogenated amines under inert conditions, with temperature (ambient to 70°C) and solvent polarity (e.g., ethanol/dioxane mixtures) critically affecting reaction efficiency . For the target compound, replacing ethylene with diethylsilylene groups may require silane precursors (e.g., dichlorodiethylsilane) and controlled stoichiometry to avoid cross-linking. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product from oligomeric byproducts .
Q. How is the molecular structure of Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-) validated experimentally?
- Methodology : Multi-modal characterization is essential:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., dibutyl groups at δ 0.8–1.5 ppm, silylene-linked oxy groups at δ 3.4–3.8 ppm). Si NMR confirms the silylene bridge (typically δ −10 to −20 ppm for Si-O-C linkages) .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H] for CHNOSi).
- FT-IR : Peaks at 1050–1100 cm (Si-O-C) and 1250 cm (Si-CH) confirm structural motifs .
Advanced Research Questions
Q. What role does the diethylsilylene group play in modulating the compound’s stability and reactivity compared to ethylene-based analogs?
- Methodology : The silylene group enhances hydrolytic stability due to stronger Si-O bonds (452 kJ/mol vs. C-O’s 358 kJ/mol) but may reduce thermal stability under oxidative conditions. Comparative studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds. Computational modeling (DFT) predicts electron density distribution, revealing reduced nucleophilicity at nitrogen centers due to steric hindrance from dibutyl and silylene groups .
Q. How can this compound be functionalized for applications in nanoparticle (NP) labeling or bioconjugation?
- Methodology : The primary amine groups can be activated using carbodiimides (e.g., EDC/NHS) to form stable amide bonds with carboxylated NPs or biomolecules. For example, 2,2'-(ethylenedioxy)bis(ethylamine) analogs are used to label magnetic NPs with fluorescent dyes (e.g., CFSE) via bifunctional linkers . For the target compound, the dibutyl groups may improve lipophilicity, enabling membrane penetration in drug delivery systems. Optimization of reaction pH (6.5–7.5) and molar ratios prevents aggregation during conjugation .
Q. What computational approaches are used to predict the compound’s interaction with biological targets or materials?
- Methodology : Molecular docking (AutoDock) and molecular dynamics (MD) simulations model interactions with proteins or polymers. For instance, silylene-linked amines show higher binding affinity to hydrophobic pockets in enzymes due to their lipophilic character. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
